3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE
Description
3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a synthetic bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with two distinct substituents: a benzenesulfonyl group at position 3 and a 2H-1,3-benzodioxole-5-carbonyl moiety at position 6. The bicyclo[3.2.1]octane scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets such as neurotransmitter transporters or receptors . The benzenesulfonyl group may contribute to metabolic stability and solubility, while the benzodioxole carbonyl moiety could modulate receptor affinity due to its electron-rich aromatic system .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c23-21(14-6-9-19-20(10-14)27-13-26-19)22-15-7-8-16(22)12-18(11-15)28(24,25)17-4-2-1-3-5-17/h1-6,9-10,15-16,18H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRJTBBDCMUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves multiple steps, starting with the preparation of the bicyclic core. This core can be synthesized through an intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . The reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Functionalization at Position 3 (Benzenesulfonyl Group)
The benzenesulfonyl moiety is likely introduced via sulfonylation at the tertiary amine of the tropane core:
- Reagent : Benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., triethylamine) .
- Conditions : Room temperature, inert solvent (e.g., dichloromethane) .
Example Reaction:
Functionalization at Position 8 (Benzodioxole-5-Carbonyl Group)
The benzodioxole-carbonyl substituent may be installed through:
- Acylation : Reaction with benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions .
- Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link carboxylic acid derivatives to the tropane nitrogen .
Example Reaction:
Hydrolysis of Ester Groups
The benzodioxole-carbonyl group could undergo hydrolysis to yield a carboxylic acid under acidic or basic conditions :
Reductive Amination
The tropane nitrogen may participate in reductive alkylation with aldehydes or ketones to introduce additional substituents .
Stability and Reactivity Considerations
- Acid Sensitivity : The benzodioxole ring may undergo acid-catalyzed ring-opening .
- Nucleophilic Attack : The benzenesulfonyl group is susceptible to nucleophilic substitution at the sulfur center under strong basic conditions .
Table 1: Representative Reaction Conditions for Key Transformations
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | PhSO₂Cl, Et₃N, CH₂Cl₂, 25°C | 70–85 | |
| Acylation | Benzodioxole-5-COCl, DIPEA, DMF | 60–75 | |
| Hydrolysis | 6M HCl, reflux, 12 h | >90 |
Table 2: Spectral Data for Analogous Compounds
| Compound | IR (cm⁻¹) | (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-(Benzenesulfonyl)tropane derivative | 1160 (S=O stretch) | 7.8–7.5 (m, 5H, Ar), 3.2 (m, 1H) | 370.5 |
| 8-Benzodioxole-carbonyl tropane | 1720 (C=O) | 6.8 (s, 2H, dioxole), 4.3 (t, 2H) | 339.3 |
Scientific Research Applications
3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane (RTI-336)
- Substituents : 4-Chlorophenyl, methyl, and 3-(4-methylphenyl)-5-isoxazolyl groups.
- Key Differences : RTI-336 lacks sulfonyl or benzodioxole groups but includes a halogenated aryl group (4-chlorophenyl) and a methylisoxazole moiety. These features enhance its selectivity for dopamine transporters (DAT), making it a candidate for addiction treatment .
(1R,5S)-8-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Substituents : 2,3-Dihydrobenzofuran sulfonyl and pyrazole groups.
- Key Differences: The sulfonyl group is attached to a dihydrobenzofuran ring instead of benzene, which may alter metabolic pathways.
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride
- Substituents : Pyridinyloxy group.
- Key Differences : The absence of sulfonyl or carbonyl groups reduces steric bulk, possibly enhancing blood-brain barrier penetration. Its dihydrochloride salt form improves aqueous solubility .
Physicochemical Properties
Implications of Substituent Chemistry
- Benzenesulfonyl vs. Dihydrobenzofuran Sulfonyl : The benzene ring in the target compound may confer greater metabolic stability compared to dihydrobenzofuran, which is prone to oxidative ring opening .
- Benzodioxole Carbonyl vs. Pyrazole : The benzodioxole group’s electron-rich nature could enhance binding to serotonin receptors, whereas pyrazole’s hydrogen-bonding capacity might favor kinase inhibition .
Biological Activity
The compound 3-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that integrates both a bicyclic structure and functional groups known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional components:
- Bicyclic core : The azabicyclo[3.2.1]octane structure contributes to its rigidity and conformational stability.
- Benzenesulfonyl group : Known for enhancing solubility and bioavailability.
- Benzodioxole moiety : Associated with various biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies indicate that compounds containing the benzodioxole structure often exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been investigated for its potential to inhibit EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| This compound | A549 (Lung) | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Preliminary tests have shown effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of EZH2 : By binding to the active site of EZH2, the compound prevents methylation of histone H3 at lysine 27, leading to reactivation of tumor suppressor genes.
- Disruption of DNA synthesis : The sulfonamide moiety may interfere with folate metabolism in bacteria, inhibiting nucleic acid synthesis.
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
- Antimicrobial Efficacy Trial : In vitro studies showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.
Q & A
Q. What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or stereoselective ring-closing reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for similar bicyclic structures . Key steps include optimizing reaction temperature (80–100°C) and solvent polarity to stabilize intermediates. Characterization via H/C NMR and LC-MS is critical to confirm regio- and stereochemistry .
Q. How should researchers handle safety and storage of this compound given its reactive functional groups?
The compound contains a sulfonyl group and benzodioxole moiety, which may pose irritant or toxic hazards. Follow GHS guidelines:
- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC/MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR : Assign stereochemistry via H-H COSY and NOESY for bicyclic protons (δ 2.5–4.0 ppm) .
- X-ray crystallography : Resolve ambiguous stereocenters (e.g., benzodioxole orientation) .
Advanced Research Questions
Q. How do substituents on the 8-azabicyclo[3.2.1]octane core influence binding to biological targets (e.g., neurotransmitter transporters)?
Structure-activity relationship (SAR) studies on analogous 8-substituted derivatives reveal:
- Benzenesulfonyl groups enhance affinity for monoamine transporters (DAT/SERT/NET) via hydrophobic interactions with transmembrane helices .
- Benzodioxole substituents modulate selectivity; electron-withdrawing groups (e.g., carbonyl) reduce off-target binding .
- Stereochemistry : Endo-configured derivatives show 3–5× higher potency than exo isomers due to optimized cavity fit .
Q. What strategies mitigate diastereomeric byproducts during synthesis?
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) to direct stereochemistry at C3 and C8 positions .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed allylic amidation or organocatalysts (e.g., L-proline) for enantioselective cyclization .
- Chromatography : Separate diastereomers via flash silica gel chromatography (hexane/EtOAc gradients) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Docking simulations : Map interactions with transporter proteins (e.g., DAT PDB: 4XP4) to predict binding free energy (ΔG) .
- ADMET prediction : Use QSAR models to assess logP (target: 2–3), solubility (>50 µM), and CYP450 inhibition risks .
Methodological Challenges and Solutions
Resolving contradictions in reported biological activity data:
Discrepancies in IC values across studies may arise from:
- Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence-based uptake assays) .
- Batch purity : Confirm compound integrity via HRMS and elemental analysis before testing .
Designing in vivo studies to evaluate CNS penetration:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
